2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethyl-4,4-bis(trimethylsilyl)-
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Overview
Description
2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethyl-4,4-bis(trimethylsilyl)- is a silicon-containing organic compound with the molecular formula C₁₃H₃₄O₂Si₄. This compound is known for its unique structure, which includes two silicon atoms and two oxygen atoms in a heptane backbone. It is commonly used in various industrial and research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethyl-4,4-bis(trimethylsilyl)- typically involves the reaction of trimethylsilyl chloride with a suitable diol under anhydrous conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethyl-4,4-bis(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The silicon atoms in the compound can undergo nucleophilic substitution reactions with reagents like halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Halides like chlorine or bromine; reactions are conducted under anhydrous conditions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethyl-4,4-bis(trimethylsilyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other silicon-containing compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of 2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethyl-4,4-bis(trimethylsilyl)- involves its interaction with various molecular targets. The silicon atoms in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of stable complexes. These interactions are crucial in its applications in catalysis, material science, and bioconjugation .
Comparison with Similar Compounds
- 2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethyl-
- 3,3,5,5-Tetramethyl-2,6-dioxa-3,5-disilaheptane
Comparison: Compared to similar compounds, 2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethyl-4,4-bis(trimethylsilyl)- is unique due to the presence of trimethylsilyl groups, which enhance its stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile silicon-containing compounds .
Properties
CAS No. |
101017-01-0 |
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Molecular Formula |
C13H36O2Si4 |
Molecular Weight |
336.76 g/mol |
IUPAC Name |
[bis[methoxy(dimethyl)silyl]-trimethylsilylmethyl]-trimethylsilane |
InChI |
InChI=1S/C13H36O2Si4/c1-14-18(9,10)13(16(3,4)5,17(6,7)8)19(11,12)15-2/h1-12H3 |
InChI Key |
SAKWVMAGNCHEFU-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)OC |
Origin of Product |
United States |
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